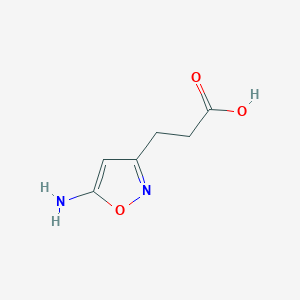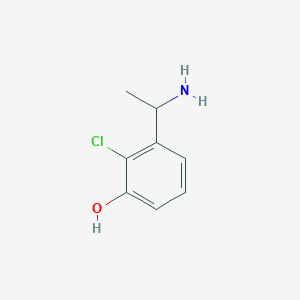
3-(5-amino-1,2-oxazol-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-amino-1,2-oxazol-3-yl)propanoic acid, commonly referred to as 5-Amino-1,2-oxazole-3-propanoic acid (5-AOP), is an organic compound with a wide range of applications in the fields of biochemistry and physiology. 5-AOP is an important intermediate in the synthesis of many biologically active compounds, and is used in the production of pharmaceuticals, food additives, and other industrial products. 5-AOP is also a key component of many biochemical and physiological processes, and has been the subject of extensive research in recent years.
作用機序
The mechanism of action of 3-(5-amino-1,2-oxazol-3-yl)propanoic acid is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins, which are molecules that play a role in inflammation and pain. In addition, 3-(5-amino-1,2-oxazol-3-yl)propanoic acid is thought to inhibit the enzyme lipoxygenase (LOX), which is involved in the synthesis of leukotrienes, which are molecules that play a role in inflammation and allergies.
Biochemical and Physiological Effects
3-(5-amino-1,2-oxazol-3-yl)propanoic acid has several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and leukotrienes, which can reduce inflammation and pain. It has also been shown to inhibit the production of nitric oxide, which can reduce blood pressure. In addition, 3-(5-amino-1,2-oxazol-3-yl)propanoic acid has been shown to have antioxidant activity, which can protect cells from damage caused by free radicals.
実験室実験の利点と制限
The advantages of using 3-(5-amino-1,2-oxazol-3-yl)propanoic acid in laboratory experiments include its low cost, its availability in large quantities, and its stability in a variety of conditions. The limitations of using 3-(5-amino-1,2-oxazol-3-yl)propanoic acid in laboratory experiments include the fact that it is not soluble in water, and that it can react with other compounds in the reaction medium.
将来の方向性
Future research on 3-(5-amino-1,2-oxazol-3-yl)propanoic acid could focus on developing better methods of synthesis, exploring its mechanism of action in more detail, and developing new applications for the compound. Additionally, further research could explore the potential of 3-(5-amino-1,2-oxazol-3-yl)propanoic acid as a therapeutic agent, as well as its potential for use in the synthesis of other biologically active compounds. Finally, further research could explore the potential of 3-(5-amino-1,2-oxazol-3-yl)propanoic acid as a dietary supplement, as well as its potential for use in agriculture and food production.
合成法
3-(5-amino-1,2-oxazol-3-yl)propanoic acid can be synthesized in several ways, including the reaction of 1,2-diaminopropane with an alkyl halide, the reaction of 1,2-diaminopropane with aldehydes, and the reaction of 1,2-diaminopropane with aryl halides. The most common method of synthesis is the reaction of 1,2-diaminopropane with an alkyl halide, which produces 3-(5-amino-1,2-oxazol-3-yl)propanoic acid in a single step. The reaction of 1,2-diaminopropane with aldehydes is a two-step process, in which the aldehyde is first reacted with a base to form an enamine, which is then reacted with 1,2-diaminopropane to form 3-(5-amino-1,2-oxazol-3-yl)propanoic acid. The reaction of 1,2-diaminopropane with aryl halides is a three-step process, in which the aryl halide is first reacted with a base to form an aryl amine, which is then reacted with 1,2-diaminopropane to form an intermediate, which is then reacted with a base to form 3-(5-amino-1,2-oxazol-3-yl)propanoic acid.
科学的研究の応用
3-(5-amino-1,2-oxazol-3-yl)propanoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of biologically active compounds, such as antibiotics, anti-cancer drugs, and anti-inflammatory drugs. It has also been used in the synthesis of food additives, such as preservatives and flavorings. 3-(5-amino-1,2-oxazol-3-yl)propanoic acid has been used in the synthesis of pharmaceuticals, such as painkillers and anti-depressants. It has also been used in the synthesis of industrial products, such as dyes and polymers.
特性
IUPAC Name |
3-(5-amino-1,2-oxazol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c7-5-3-4(8-11-5)1-2-6(9)10/h3H,1-2,7H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLGXNLANAPYOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Aminoisoxazol-3-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]-](/img/structure/B6618140.png)


![5-[(tert-butoxy)carbonyl]-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B6618164.png)

![4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B6618173.png)

![3-bromo-5-[(methylamino)methyl]phenol](/img/structure/B6618188.png)


![N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B6618223.png)

![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde](/img/structure/B6618257.png)